6-bromospiro[3.3]heptane-2-carboxylic acid
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Overview
Description
6-Bromospiro[3.3]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H11BrO2 and a molecular weight of 219.08 g/mol . It is characterized by a spirocyclic structure, which includes a bromine atom and a carboxylic acid functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Scientific Research Applications
6-Bromospiro[3.3]heptane-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromospiro[3.3]heptane-2-carboxylic acid typically involves the bromination of spiro[3.3]heptane-2-carboxylic acid. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds through the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the carboxylate group to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[3.3]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized products.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohols or aldehydes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylates .
Mechanism of Action
The mechanism of action of 6-bromospiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
6-Chlorospiro[3.3]heptane-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
6-Fluorospiro[3.3]heptane-2-carboxylic acid:
Uniqueness
6-Bromospiro[3.3]heptane-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications .
Properties
CAS No. |
28114-88-7 |
---|---|
Molecular Formula |
C8H11BrO2 |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
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